L-Proline, N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl-L-alpha-aspartyl-L-valyl-

Übersicht

Beschreibung

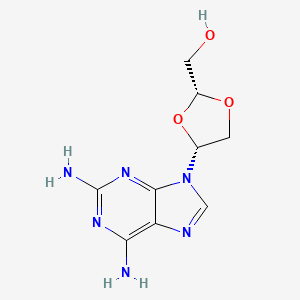

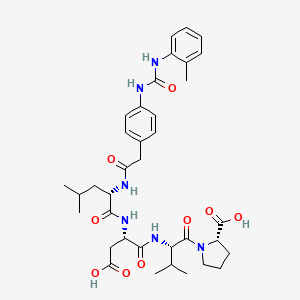

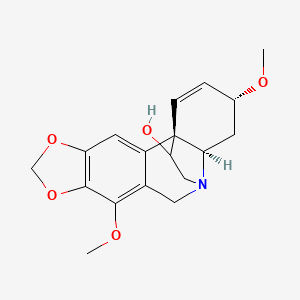

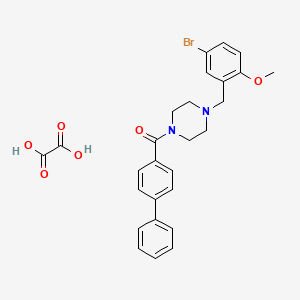

The compound “L-Proline, N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl-L-alpha-aspartyl-L-valyl-” is a complex organic molecule that is a derivative of the amino acid L-Proline . It contains a proline core structure, which is modified with various functional groups and other amino acids such as leucine, aspartic acid, and valine .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and amino acids. The proline core provides a pyrrolidine ring, which is a five-membered ring with a secondary amine . The presence of other amino acids like leucine, aspartic acid, and valine adds further complexity to the structure .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be diverse and complex, given its structural complexity. Proline and its analogues are known to participate in a variety of reactions, including those involving amino acid permeases (transporters), which transport the analogues into cells where they compete with naturally occurring amino acids for incorporation into nascent proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. Proline and its analogues have unique properties due to their pyrrolidine ring and the presence of various functional groups . These properties can influence the compound’s solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Immunology and Inflammation Research

BIO-1211 is a potent VLA4 antagonist that plays a significant role in immunology and inflammation research. It exhibits a 200-fold selectivity for the activated form of α4β1, which mediates leukocyte recruitment, activation, apoptosis inhibition, and mediator release during inflammatory responses .

Drug Development for Autoimmune Diseases

Due to its high selectivity for α4β1 over other integrins, BIO-1211 is an important compound in the development of drugs targeting autoimmune diseases where leukocyte migration and activation are key factors .

Cancer Research

The inhibition of α4β1 integrin by BIO-1211 can be crucial in cancer research, particularly in studies focusing on the suppression of tumor growth and metastasis, as integrins are involved in tumor cell migration .

Cell Adhesion and Migration Studies

BIO-1211’s selective inhibition of α4β1 integrin makes it a valuable tool for studying cell adhesion and migration processes, which are fundamental aspects of cellular biology and pathology .

Therapeutic Agent for Inflammatory Bowel Disease (IBD)

The compound’s ability to selectively inhibit leukocyte function suggests potential as a therapeutic agent for treating IBD, where inflammation plays a central role .

Multiple Sclerosis (MS) Treatment Research

BIO-1211 may contribute to MS treatment research by targeting the α4β1 integrin, which is implicated in the pathogenesis of MS through its role in leukocyte migration into the central nervous system .

Organ Transplantation

In organ transplantation, controlling immune response is crucial. BIO-1211 could be explored as an immunomodulatory agent to prevent transplant rejection by inhibiting leukocyte activation and migration .

Wound Healing Research

Research into wound healing could benefit from BIO-1211’s properties as it affects leukocyte function, which is important in the healing process and tissue regeneration .

Each of these fields presents unique challenges and opportunities for further exploration with BIO-1211. The compound’s specificity and mode of action make it a promising candidate for various therapeutic applications.

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its biological activity, potential applications, and synthesis methods. Proline analogues are promising candidates for tuning the biological, pharmaceutical, or physicochemical properties of naturally occurring or de novo designed peptides . They are also useful compounds for industrial use .

Wirkmechanismus

Target of Action

BIO-1211 is a highly selective and orally active inhibitor of α4β1 (VLA-4) . The α4β1 integrin, also known as Very Late Antigen-4 (VLA4), plays a pivotal role in controlling immune cell migration into inflamed tissue .

Mode of Action

BIO-1211 acts as a probe to assess α4β1 function under various states of activation . It mimics many of the properties of α4β1 ligands and distinguishes different activation states of α4β1, which are relevant to the binding of more physiological ligands . BIO-1211 targets the disruption of VLA4/VCAM1 interactions in mice .

Biochemical Pathways

The effect of BIO-1211 results in reduced cytokines expression, leukocyte trafficking, and inhibition of inflammatory responses in encephalomyelitis . It modulates the localization of IFNγ, IL-17, and TNF-α in the cerebral cortex . Furthermore, BIO-1211 decreases the expression of inflammatory cytokines in both protein and mRNA levels .

Pharmacokinetics

BIO-1211 is a highly active VLA4 antagonist with good bioavailability in rats, dogs, and monkeys . It displays 200-fold selectivity for the activated form of α4β1 . In addition, BIO-1211 is also selective for α4β1 over a range of other integrins .

Result of Action

BIO-1211 treatment significantly delays the onset of encephalomyelitis and reduces the severity of clinical encephalomyelitis compared to the vehicle group . It limits the migration of immune cells markers, CD11b, and CD45 .

Action Environment

The action of BIO-1211 is influenced by the environment in which it is administered. For example, in a mouse model of encephalomyelitis, the effects of BIO-1211 were observed in a dose-independent manner . .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVGCQABIHSJSQ-KFZSMJGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Proline, N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl-L-alpha-aspartyl-L-valyl- | |

CAS RN |

187735-94-0 | |

| Record name | BIO-1211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187735940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIO-1211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G4E2353I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

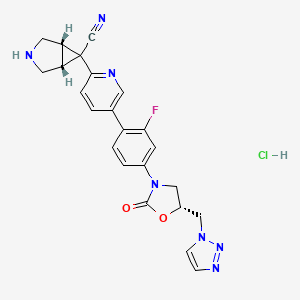

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile](/img/structure/B1667025.png)